3-chloro-1-propylpyrazin-2(1H)-one
Description
3-Chloro-1-propylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a chlorine atom at position 3 and a propyl group at position 1. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The chlorine atom enhances electrophilicity, while the propyl group influences lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-chloro-1-propylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-4-10-5-3-9-6(8)7(10)11/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPCOVRBSZXAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-Chloro-1-propylpyrazin-2(1H)-one, with the chemical formula C_6H_8ClN_3O, is a pyrazinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a chlorine atom and a propyl group, which may influence its interactions with biological targets. Research into its biological activity has revealed various effects, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C_6H_8ClN_3O |
| Molecular Weight | 177.60 g/mol |
| CAS Number | 1594002-53-5 |
| Structure | Chemical Structure |
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways.
Anticancer Properties
Research has indicated that this compound may possess anticancer activity . In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival suggests potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : It might bind to receptors involved in cellular signaling, altering downstream effects related to growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, showcasing its potential as an antibacterial agent.
-
Cancer Cell Line Study :
- In a study involving human breast cancer cell lines, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. This suggests that the compound could be further investigated for its use in cancer therapeutics.
Summary of Findings
The biological activity of this compound highlights its potential as both an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological systems effectively, making it a candidate for further research and development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized below:


Key Observations :
- Substituent Position: Chlorine at position 3 (pyrazinone) or 5 (pyridine derivatives) significantly alters electrophilicity and binding affinity .
- N1 Substituents: Propyl vs. cyclopropyl derivatives (e.g., ) modulate steric hindrance and metabolic stability.
- Aryl Modifications: Aryl amino groups () or phenyl rings () introduce π-π stacking interactions critical for enzyme inhibition .
Spectroscopic and Crystallographic Data
- NMR Shifts : For streptochlorin (), ¹H/¹³C shifts (δ 7.8–8.2 ppm for aromatic protons) reflect electron-withdrawing effects of chlorine. Similar trends are expected for this compound .
- Crystallography : Tools like SHELX () and WinGX () enable precise structural validation, critical for comparing bond lengths and angles in chlorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


